3,5-Difluoro-4'-thiomorpholinomethyl benzophenone
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Overview
Description
3,5-Difluoro-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17F2NOS and a molecular weight of 333.4 g/mol . It is characterized by the presence of difluorophenyl and thiomorpholinomethyl groups attached to a benzophenone core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-Difluoro-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
3,5-Difluoro-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with sodium borohydride may produce alcohols.
Scientific Research Applications
3,5-Difluoro-4’-thiomorpholinomethyl benzophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptor proteins, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
3,5-Difluoro-4’-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
3,5-Difluoro-4’-methyl benzophenone: Lacks the thiomorpholinomethyl group, resulting in different chemical reactivity and biological activity.
4’-Thiomorpholinomethyl benzophenone: Does not have the difluoro substituents, which affects its electronic properties and reactivity.
3,5-Difluoro-4’-aminomethyl benzophenone: Contains an aminomethyl group instead of a thiomorpholinomethyl group, leading to different interactions with biological targets.
The uniqueness of 3,5-Difluoro-4’-thiomorpholinomethyl benzophenone lies in its combination of difluoro and thiomorpholinomethyl groups, which confer specific chemical and biological properties that are not present in other similar compounds.
Properties
IUPAC Name |
(3,5-difluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTPGJSQGXSBIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642942 |
Source
|
Record name | (3,5-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-24-9 |
Source
|
Record name | Methanone, (3,5-difluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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